molecular formula C11H17N5 B11732357 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11732357
M. Wt: 219.29 g/mol
InChI Key: AQKWEQFOEVBQPA-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl groups, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazole-3-amine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-10(16(4)13-8)7-12-11-6-9(2)15(3)14-11/h5-6H,7H2,1-4H3,(H,12,14)

InChI Key

AQKWEQFOEVBQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=NN2C)C

Origin of Product

United States

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